molecular formula C19H18N4O2 B7855706 GDC-0879 CAS No. 2230954-03-5

GDC-0879

Katalognummer: B7855706
CAS-Nummer: 2230954-03-5
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: DEZZLWQELQORIU-RELWKKBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GDC-0879 ist ein potenter und selektiver Inhibitor der BRAF V600E-Mutation, die häufig in Melanomen und anderen Krebsarten vorkommt. Diese Verbindung hat in präklinischen Studien ein erhebliches Potenzial gezeigt, den RAF/Mitogen-aktivierten Proteinkinase-Kinase/extrazellulären Signal-regulierten Kinase-Signalweg zu hemmen, der für zelluläre Reaktionen im Zusammenhang mit der Tumorentstehung entscheidend ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Pyrazolrings und anschließende Modifikationen zur Einführung der notwendigen funktionellen Gruppen umfassen. Die wichtigsten Schritte sind:

  • Bildung des Pyrazolrings.
  • Einführung der Hydroxyethylgruppe.
  • Bildung der Oximgruppe.

Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der Synthesewege, die in Laborumgebungen verwendet werden. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann mit Techniken wie Kristallisation und Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GDC-0879 is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent modifications to introduce the necessary functional groups. The key steps include:

  • Formation of the pyrazole ring.
  • Introduction of the hydroxyethyl group.
  • Formation of the oxime group.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Metabolic Oxidation Pathways

GDC-0879 undergoes extensive hepatic metabolism, primarily via oxidation, as observed in preclinical species (mouse, rat, dog, monkey). Key findings include:

Metabolite Species Enzymatic Pathway Biological Impact
G-030748 (ketone)DogCytochrome P450 oxidationFormation rate-limited, detected as major metabolite
Unidentified polar metabolitesMouse, RatPhase I oxidationContribute to moderate-to-high clearance rates
  • Kinetics : In dogs, systemic clearance is low (5.84 ± 1.06 mL/min/kg), while rats exhibit high clearance (86.9 ± 14.2 mL/min/kg), reflecting species-dependent metabolic stability .

  • Structural Susceptibility : Oxidation likely targets the indene moiety or pyrazole ring, though exact sites remain unspecified in available data.

Hydrolysis of the Oxime Functional Group

The oxime group (C=N–OH) in this compound’s structure confers pH-dependent stability:

Condition Reactivity Outcome
Acidic pH (gut environment)Partial hydrolysis to ketone derivativesReduced oral bioavailability in dogs
Neutral/basic pHStable oxime configurationEnhanced solubility and absorption
  • Impact on Bioavailability : Absorption in dogs is sensitive to gut pH, with a three- to four-fold change in AUC observed under varying pH conditions .

Protein Binding and Conformational Interactions

This compound’s non-covalent binding to RAF kinase domains drives paradoxical dimerization and pathway modulation:

Key Biochemical Interactions

Target Binding Affinity (IC₅₀) Effect Structural Basis
BRAF V600E mutant0.13 nM Inhibition of ERK phosphorylation (IC₅₀ = 63 nM in Malme-3M cells) Type I binding to active DFG-in conformation
Wild-type BRAF/CRAF12–34 nM RAF dimer stabilization, MEK/ERK activationInduced dimer interface (R509H mutation disrupts binding)
  • Dimerization Specificity :

    • This compound promotes BRAF/KSR1 heterodimers but not CRAF homodimers, unlike AZ-628 .

    • Mutations (e.g., T529M "gatekeeper") reduce dimerization potency by 80-fold .

pH- and Solubility-Dependent Behavior

Salt forms and environmental pH critically influence this compound’s physicochemical properties:

Parameter Effect Pharmacokinetic Consequence
Salt form (e.g., HCl)Alters solubility and dissolution rateThree-fold AUC variability in dogs
Food intakeEnhances absorption via prolonged gut retentionIncreased bioavailability (18% to 65% in preclinical models)

Paradoxical Pathway Activation in Non-Cancer Cells

In post-mitotic podocytes, this compound exhibits off-target cytoprotective effects:

Mechanism Pathway Outcome
MEK/ERK activationBRAF-dependentProtection from injury-induced apoptosis
Thermal stability shiftBRAF bindingConfirmed via cellular thermal shift assays
  • Dependency : Knockdown of BRAF/ARAF abolishes protective effects, confirming kinase-dependent signaling .

Wissenschaftliche Forschungsanwendungen

Oncological Applications

1.1 Mechanism of Action
GDC-0879 functions as a potent inhibitor of the BRAF kinase, specifically targeting the BRAF(V600E) mutation. It effectively inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in various cancers. The compound has shown significant efficacy against melanoma cell lines harboring the BRAF(V600E) mutation, leading to reduced cell proliferation and increased apoptosis in these cells .

1.2 Clinical Efficacy
Clinical studies have demonstrated that this compound exhibits high selectivity and potency against BRAF(V600E) tumors. In preclinical models, it has been shown to significantly inhibit tumor growth and improve survival rates compared to untreated controls. For instance, in studies involving patient-derived xenografts, this compound led to over 90% inhibition of phosphorylated ERK levels for extended periods .

1.3 Resistance Mechanisms
Despite its effectiveness, resistance to this compound can develop, often through compensatory activation of alternative pathways such as the PI3K/AKT pathway. Studies indicate that combining this compound with inhibitors targeting these pathways may enhance therapeutic outcomes by overcoming resistance mechanisms .

Nephrological Applications

2.1 Podocyte Protection
Recent research has highlighted the protective effects of this compound on kidney podocytes, which are critical for maintaining glomerular function. The compound has been shown to activate the MEK/ERK signaling pathway in podocytes, promoting cell survival under stress conditions such as oxidative stress and ER stress .

2.2 Implications for Kidney Disease
The findings suggest that this compound could be repurposed for treating progressive kidney diseases characterized by podocyte injury. In experimental models, this compound effectively protected podocytes from various apoptotic stimuli, indicating its potential as a therapeutic agent in nephrology .

Pharmacodynamics and Safety Profile

3.1 Pharmacokinetics
this compound is orally bioavailable with a favorable pharmacokinetic profile. It demonstrates high affinity (IC50 = 0.13 nM) for BRAF(V600E), making it one of the most potent inhibitors in its class .

3.2 Safety and Tolerability
The safety profile of this compound has been evaluated in various studies, showing manageable side effects consistent with other BRAF inhibitors. Ongoing clinical trials continue to assess long-term safety outcomes and optimal dosing strategies .

Case Studies

Study/Trial Focus Area Findings Implications
Sieber et al., 2017Podocyte ProtectionDemonstrated that this compound protects podocytes from apoptosis via MEK/ERK activationPotential therapeutic application in kidney diseases
Hatzivassiliou et al., 2010Melanoma TreatmentShowed significant tumor reduction in BRAF(V600E) modelsSupports use in targeted cancer therapy
Recent Clinical TrialsSafety ProfileReported manageable side effects; ongoing assessment of long-term effectsImportant for establishing clinical use guidelines

Wirkmechanismus

GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E mutation. This inhibition disrupts the RAF/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound also affects other molecular targets and pathways, including wild-type BRAF, CRAF, and ARAF .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von GDC-0879

This compound ist einzigartig in seiner hohen Selektivität und Potenz für die BRAF V600E-Mutation. Es hat in präklinischen Modellen eine starke und nachhaltige pharmakodynamische Hemmung gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht. Darüber hinaus unterstreicht seine Fähigkeit, Nierenpodozyten durch paradoxe Aktivierung des MEK/extrazellulären Signal-regulierten Kinase-Signalwegs vor Verletzungen zu schützen, sein Potenzial für eine Umnutzung in anderen therapeutischen Bereichen .

Biologische Aktivität

GDC-0879 is a selective and potent inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly found in melanoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. The compound exhibits a strong binding affinity for BRAF V600E, with an IC50 value of approximately 0.13 nM against purified BRAF V600E . The inhibition leads to a significant reduction in phosphorylated ERK (pERK) levels, indicating effective blockade of downstream signaling pathways that promote tumor growth.

Efficacy in Tumor Models

In vitro Studies:
this compound has demonstrated potent antitumor activity across various cancer cell lines. For instance, it exhibited an EC50 of 0.75 μM in BRAF-mutant Malme3M cells and effectively reduced cell viability in a panel of 130 tumor cell lines, particularly those harboring BRAF V600E mutations . Notably, this compound's efficacy was less pronounced in KRAS-mutant tumors, highlighting a dependency on the specific oncogenic context for its therapeutic effects.

In vivo Studies:
In mouse models bearing BRAF V600E tumors, this compound treatment resulted in over 90% inhibition of pERK for at least 8 hours post-administration, leading to improved survival rates compared to untreated controls . However, some KRAS-mutant tumors showed decreased time to progression despite this compound treatment, suggesting complex interactions within the RAS signaling network .

Protective Effects on Non-Cancerous Cells

Recent studies have revealed that this compound also protects kidney podocytes from cell death induced by various stressors. This protective mechanism involves paradoxical activation of the MEK/ERK pathway, promoting cell survival rather than proliferation . The compound binds to both wild-type BRAF and CRAF, indicating potential for broader therapeutic applications beyond oncology.

Summary of Key Findings

Parameter Value
Target Kinase BRAF (specifically V600E)
IC50 (BRAF V600E) 0.13 nM
EC50 (Malme3M cells) 0.75 µM
pERK Inhibition Duration >90% for 8 hours
Tumor Cell Lines Tested 130+
Protective Effect on Podocytes Yes; promotes survival through MEK/ERK activation

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in melanoma models with BRAF V600E mutations, showcasing its potential as a targeted therapy for this subtype of cancer .
  • Podocyte Protection : Research indicated that this compound could be repurposed for kidney therapeutics by protecting podocytes from injury through activation of MAPK signaling pathways .
  • Cellular Context Dependency : The effectiveness of this compound varies significantly depending on the cellular context and the presence of specific oncogenic mutations, underscoring the importance of personalized medicine approaches in cancer treatment .

Eigenschaften

IUPAC Name

2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZZLWQELQORIU-RELWKKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471110
Record name GDC-0879
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230954-03-5, 905281-76-7
Record name GDC-0879
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230954035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0879
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GDC-0879
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E488J6BA6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GDC-0879
Reactant of Route 2
GDC-0879
Reactant of Route 3
GDC-0879
Reactant of Route 4
GDC-0879
Reactant of Route 5
GDC-0879
Reactant of Route 6
Reactant of Route 6
GDC-0879

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.